molecular formula C8H12O2 B2706773 (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one CAS No. 1932054-28-8

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one

Cat. No.: B2706773
CAS No.: 1932054-28-8
M. Wt: 140.182
InChI Key: IBUYIUUEKIEMMA-IYSWYEEDSA-N
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Description

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one is a chiral bicyclic lactone of high interest in medicinal chemistry and organic synthesis. Its rigid molecular framework and specific (1R,5S) stereochemistry make it a valuable enantiopure intermediate for constructing complex molecules in a stereoselective manner . This compound belongs to a class of structures known for their utility as key scaffolds in drug discovery. Research on analogous fused bicyclic lactone systems has demonstrated significant potential, particularly as novel pancreatic lipase inhibitors for the development of anti-obesity agents . The compound serves as a versatile precursor that can undergo various transformations, including ring-opening and functionalization at multiple sites, enabling its use in the exploration of structure-activity relationships and the synthesis of targeted bioactive compounds . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)6(9)5-3-4-10-7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYIUUEKIEMMA-IYSWYEEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1=O)CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H](C1=O)CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a cyclopentane derivative with an epoxide, followed by a series of steps to introduce the desired functional groups and achieve the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: The compound can be used in studies of enzyme mechanisms and as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their distinguishing characteristics:

Compound Name Heteroatoms/Substituents Molecular Formula Key Properties/Applications References
(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one 2-oxa, 7,7-dimethyl C₈H₁₂O₂ High lipophilicity; synthetic intermediate
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one ketals 3-aza, 5-aryl substituents Varies Morphine-like analgesic activity
rac-Bicyclo[3.2.0]hept-2-en-6-one 2-en-6-one (enone), no methyl C₇H₈O BVMO enzyme substrate; regio-/enantioselective conversions
6-Azabicyclo[3.2.0]heptan-7-one 6-aza, no methyl groups C₆H₇NO Intermediate for chiral amine synthesis
Rac-(1r,5s)-3-oxabicyclo[3.2.0]heptan-6-one 3-oxa, no methyl groups C₆H₈O₂ Lower lipophilicity; enzyme studies
4-Thia-1-azabicyclo[3.2.0]heptane derivatives 4-thia-1-aza (e.g., penicillin core) Varies Antibiotic activity; β-lactam scaffolds

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The 7,7-dimethyl groups in the target compound enhance lipophilicity compared to unmethylated analogues like rac-bicyclo[3.2.0]hept-2-en-6-one (logP: ~1.2 vs. ~0.5) .
  • Enzymatic Selectivity: rac-Bicyclo[3.2.0]hept-2-en-6-one is a universal substrate for Baeyer-Villiger monooxygenases (BVMOs), but the dimethyl groups in the target compound may sterically hinder enzyme binding .
  • Synthetic Utility : Aza analogues (e.g., 6-azabicyclo[3.2.0]heptan-7-one ) are precursors for chiral amines, whereas the target compound’s oxygen atom facilitates lactone ring-opening reactions for ester or carboxylic acid derivatives .

Biological Activity

Overview

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one is a bicyclic organic compound notable for its unique structure and potential biological activities. This compound features an oxirane ring fused to a cyclopentane ring, contributing to its distinct reactivity and biological properties.

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Common methods include reactions between cyclopentane derivatives and epoxides, followed by steps to introduce functional groups and achieve the desired stereochemistry.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can yield ketones or carboxylic acids.
  • Reduction : May produce alcohols or alkanes.
  • Substitution : Involves replacing one functional group with another.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to fit into active sites or binding pockets of these targets, modulating their activity and leading to alterations in biochemical pathways and physiological effects.

Case Studies

  • Enzyme Interaction Studies :
    • Research indicates that this compound can act as a substrate or inhibitor in various enzymatic reactions, affecting metabolic pathways significantly.
    • For example, studies have shown its potential in modulating the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Biological Pathway Probes :
    • The compound has been utilized as a probe in studies investigating metabolic pathways involving fatty acid oxidation and other lipid-related processes.
    • Its unique structure allows it to interact selectively with specific biological targets, providing insights into enzyme mechanisms and metabolic regulation .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureModulates enzyme activity; potential substrate for cytochrome P450
(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptaneSimilar structure without ketoneLimited biological activity compared to the ketone derivative
(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-olHydroxyl group instead of ketoneExhibits different reactivity; may have distinct biological effects

Q & A

Q. What computational methods predict the stability of bicyclo[3.2.0]heptan-6-one derivatives under varying pH?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model protonation states and ring strain. Experimental validation via pH-dependent 1H^1H NMR in D2 _2O/CD3 _3OD (1:1) identifies stable conformers. Acidic conditions (pH < 3) favor ring-opening, while neutral pH maintains lactone integrity .

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